methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Chromeno[2,3-c]pyrrol-9(1H-one Core Architecture
The chromeno[2,3-c]pyrrol-9(1H-one core constitutes a fused heterocyclic system comprising:
- A benzopyran moiety (chromene) with oxygen at the 1-position and a ketone at the 9-position.
- A pyrrolidine ring fused at the 2,3-positions of the chromene, introducing a lactam functionality (3,9-dioxo groups).
X-ray crystallography of analogous compounds reveals a planar benzopyran system (mean deviation: 0.04 Å) fused to a puckered pyrrolidine ring (N1–C2–C3–C4 torsion angle: −12.7°). The conjugated π-system extends across the chromene and pyrrolone rings, evidenced by UV-Vis absorption at λ_max = 285 nm (ε = 1.2 × 10^4 L·mol^−1·cm^−1).
Table 1: Key Bond Lengths in Chromeno[2,3-c]pyrrol-9(1H-one Core
| Bond Type | Length (Å) | Source Compound Reference |
|---|---|---|
| C3=O (lactam) | 1.221 | |
| C9=O (chromene) | 1.234 | |
| N1–C2 (pyrrole) | 1.467 |
The antiperiplanar arrangement of the lactam carbonyl (C3=O) and chromene ketone (C9=O) creates a dipole moment of 5.2 Debye, influencing intermolecular stacking interactions.
Thiazole-5-Carboxylate Substituent Configuration
The 1,3-thiazole-5-carboxylate group attaches to the chromeno-pyrrolone core via a methylene bridge at position 2. Critical features include:
- Thiazole ring : Aromatic 5-membered ring with sulfur at position 1 and nitrogen at position 3.
- Carboxylate ester : Methyl ester at position 5 introduces steric bulk (van der Waals volume: 55.8 ų) and modulates solubility (logP = 1.8).
Microwave-assisted synthesis routes show that introducing the thiazole requires:
- Condensation of 2-aminothiazole derivatives with chromeno-pyrrolone intermediates.
- Esterification using methyl chloroformate under Schotten-Baumann conditions (yield: 72–78%).
Electronic Effects :
- The thiazole’s electron-withdrawing sulfur (χ = 2.58) decreases electron density at C5, stabilizing the carboxylate through resonance:
$$ \text{Thiazole} \rightarrow \text{C=O} \leftrightarrow \text{Thiazole}^+-\text{O}^- $$ . - Methyl substitution at C4 (thiazole) introduces a +I effect, increasing ring basicity (pK_a = 3.1 vs. 2.7 for unsubstituted thiazole).
4-Fluorophenyl and Methyl Group Stereoelectronic Effects
The 4-fluorophenyl and methyl substituents critically modulate molecular properties:
4-Fluorophenyl Group :
- Electronic : Fluorine’s −I effect (σ_m = 0.34) directs electrophilic substitution to the meta position.
- Conformational : Crystal structures show a dihedral angle of 68.3° between the phenyl ring and chromene plane, minimizing steric clash.
Methyl Groups :
- Position 7 (chromene) : Enhances hydrophobic interactions (ΔG_binding = −2.3 kcal/mol in docking studies).
- Position 4 (thiazole) : Restricts rotation about the C4–C5 bond (rotational barrier: 12.1 kcal/mol).
Table 2: Substituent Effects on Thermodynamic Stability
| Substituent | ΔH_f (kJ/mol) | ΔS (J/mol·K) | Source |
|---|---|---|---|
| 4-Fluorophenyl | −215.4 | 189.2 | |
| 7-Methyl | −198.7 | 175.6 | |
| 4-Methyl-thiazole | −183.9 | 162.4 |
IUPAC Nomenclature Breakdown and Isomerism Considerations
The systematic IUPAC name derives from:
- Parent structure : Chromeno[2,3-c]pyrrol-9(1H-one (fusion at chromene positions 2,3 with pyrrole position c).
- Substituents :
- 1-(4-Fluorophenyl)
- 7-Methyl
- 2-(4-Methyl-1,3-thiazol-5-yl) carboxylate
Numbering Scheme :
- Chromene ring: Positions 1–10
- Pyrrolidine: Positions 1’–5’
- Thiazole: Positions 1”–5”
Isomerism :
- Tautomerism : Lactam-lactim tautomerism possible at N1–C2 (ΔG = 4.7 kcal/mol favors lactam).
- Stereoisomerism : Two chiral centers (C7a and C11a) in chromeno-pyrrolone core yield 4 diastereomers. X-ray data confirm R,R configuration in crystalline form.
Stereochemical Descriptors :
- Absolute configuration: (7aR,11aR)
- Thiazole substituent: trans to 4-fluorophenyl group (torsion angle: 178.5°).
Properties
Molecular Formula |
C24H17FN2O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17FN2O5S/c1-11-4-9-16-15(10-11)19(28)17-18(13-5-7-14(25)8-6-13)27(22(29)20(17)32-16)24-26-12(2)21(33-24)23(30)31-3/h4-10,18H,1-3H3 |
InChI Key |
KIZCDPBTVJXMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Decarboxylative Annulation
The chromeno[2,3-c]pyrrol-9(1H)-one scaffold is efficiently synthesized via a CuBr-catalyzed cascade reaction between 3-formylchromones and proline derivatives. This one-pot method proceeds through:
-
Michael Addition : Proline’s secondary amine attacks the formylchromone’s α,β-unsaturated ketone.
-
Decarboxylation : Elimination of CO2 forms a pyrrolidine intermediate.
-
Oxidative Aromatization : Atmospheric oxygen oxidizes the pyrrolidine to the pyrrol-9-one structure.
Reaction conditions (toluene, 110°C, 12 h) yield 68–85% of the chromeno-pyrrol core. Substituents on the proline (e.g., methyl groups) influence steric hindrance, with bulkier groups reducing yields by 15–20%.
Barton-Zard Reaction for Pyrrole Formation
An alternative green approach employs the Barton-Zard reaction, where nitroalkenes undergo cyclization with isonitriles to form pyrroles. For example, 3-nitrochromene reacts with tert-butyl isonitrile in ethanol at 25°C, yielding 74% of the chromeno-pyrrol after a 1,3-H shift. This method avoids heavy metals but requires careful pH control to prevent byproduct formation.
Thiazole Moiety Preparation
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazole-5-carboxylate fragment is synthesized via Hantzsch thiazole synthesis:
-
Thioamide Formation : Methyl glycinate reacts with carbon disulfide in basic ethanol to form methyl 2-amino-4-methylthiazole-5-carboxylate.
-
Cyclocondensation : Phenacyl bromide undergoes nucleophilic substitution with the thioamide’s sulfur, followed by cyclization to the thiazole.
Optimal conditions (PEG-400, 45°C, 2 h) achieve 78% yield, with higher temperatures causing racemization.
Amino Acid-Derived Thiazoles
L-Valine and L-leucine serve as chiral precursors for thiazole synthesis. Conversion to thioamides via P2S5, followed by cyclization with phenacyl bromides, yields enantiopure thiazoles (65–82% yield). Calcium carbonate neutralization minimizes racemization, preserving >90% enantiomeric excess.
Coupling Strategies
1,3-Dipolar Cycloaddition
The chromeno-pyrrol and thiazole moieties are coupled via a 1,3-dipolar cycloaddition:
-
Ylide Generation : 2-Phenacylbenzothiazolium bromide reacts with triethylamine to form an anti-ylide.
-
Cycloaddition : The ylide attacks the chromeno-pyrrol’s nitro group, forming a fused tetracyclic structure.
-
Oxidation : DDQ dehydrogenates the adduct, yielding the final aromatic system (83–95% yield).
Diastereoselectivity exceeds 20:1 due to the ylide’s anti-configuration, confirmed by NMR and X-ray data.
Ullmann Coupling
A copper-mediated Ullmann reaction couples iodinated chromeno-pyrrols with thiazole derivatives:
-
Substrate Preparation : 2-Amino-3-iodochromen-4-one is treated with carbon disulfide and piperidine to form a dithiocarbamate.
-
Cross-Coupling : CuI catalyzes C–N bond formation between the dithiocarbamate and 4-methylthiazole-5-carboxylate, achieving 70–80% yield.
Optimization and Comparative Analysis
Key Findings :
Chemical Reactions Analysis
Methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Observations :
- The 3,9-dione groups in the target compound enhance planarity and hydrogen-bonding capacity compared to hydroxy or thiadiazole substituents in analogs .
- Thiazole-5-carboxylate vs. thiadiazole (): The carboxylate group improves aqueous solubility, whereas thiadiazole may increase lipophilicity and membrane permeability .
- Fluorophenyl substituents are conserved across analogs, suggesting a role in target binding or metabolic stability .
Thiazole-Containing Compounds
Thiazole rings are prevalent in bioactive molecules. Comparisons include:
Key Observations :
- Methyl vs. Ethyl Carboxylate : The methyl ester in the target compound may confer faster metabolic hydrolysis compared to ethyl esters, influencing bioavailability .
- Chromeno-Pyrrole Fusion vs.
- Halogen Substituents : Chloro/bromo derivatives (Compounds 4–5) exhibit antimicrobial activity, suggesting fluorophenyl in the target compound may optimize selectivity or potency .
Biological Activity
Methyl 2-[1-(4-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique combination of chromeno and thiazole moieties. Its molecular formula is , which contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted the effectiveness of various synthetic routes that yield high purity and yield of the target compound.
Antioxidant Properties
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant activity. For instance, compounds similar to this compound have shown the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrrole-containing compounds. For example:
- In vitro studies revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like vancomycin .
- Table 1 summarizes the antimicrobial activities of related compounds:
| Compound Name | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 0.125 | |
| Compound B | MSSA | 0.125 | |
| Compound C | E. coli | 12.5 |
Antiviral Activity
Chromeno derivatives have been explored for their antiviral properties as well. Notably, some compounds have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19 .
The biological effects of this compound can be attributed to:
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors that disrupt critical metabolic pathways in pathogens.
- Receptor Modulation : They may interact with specific receptors in human cells to exert therapeutic effects.
Case Studies
Recent investigations into the biological activity of similar compounds provide valuable insights:
- Study on Antimicrobial Efficacy : A study reported that a series of pyrrole derivatives demonstrated enhanced antibacterial activity against various strains of bacteria compared to traditional antibiotics .
- Antioxidant Activity Assessment : Another study evaluated various chromeno derivatives for their antioxidant capabilities using DPPH radical scavenging assays and found promising results that support their use in preventing oxidative stress-related diseases .
Q & A
Q. Purity Assurance :
- Monitor intermediates via HPLC (C18 column, methanol/water gradient) or TLC (silica gel, ethyl acetate/hexane) .
- Confirm final product purity (>95%) using LC-MS and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify absence of unreacted amines or residual solvents .
(Advanced) How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HepG2), incubation times, or solvent carriers (DMSO concentration thresholds). Standardize protocols per NIH Guidelines .
- Compound Stability : Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Use fresh stock solutions to mitigate hydrolysis .
- Target Selectivity : Perform kinase profiling assays (Eurofins Panlabs) to rule off-target effects. Cross-validate with molecular docking (AutoDock Vina) to confirm binding affinity to the intended enzyme (e.g., COX-2) .
Data Reconciliation : Apply meta-analysis using PRISMA guidelines to compare studies, prioritizing those with orthogonal validation (e.g., SPR binding + enzymatic assays) .
(Basic) Which spectroscopic and computational methods are optimal for 3D conformational analysis?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using single crystals grown via vapor diffusion (methanol/chloroform). Refine with SHELXL to identify steric hindrance from the 4-fluorophenyl group .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to predict electrostatic potential surfaces and H-bonding sites .
- Dynamic Behavior : Perform MD Simulations (GROMACS, 100 ns) in explicit water to assess flexibility of the thiazole-carboxylate moiety .
(Advanced) What experimental designs are effective for evaluating metabolic stability in hepatic microsomes?
Methodological Answer:
Microsome Preparation : Use pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4) .
Incubation Protocol :
- Spiked compound (1 µM) incubated for 0–60 min.
- Terminate reactions with ice-cold acetonitrile at intervals (0, 10, 20, 30, 60 min).
Analytical Workflow :
- Quantify parent compound via UPLC-QTOF (positive ESI, m/z 450–600) .
- Calculate t₁/₂ and Cl₋int using non-compartmental analysis (Phoenix WinNonlin).
CYP Inhibition Screening : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
(Advanced) How can AI-driven tools optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Parameter Screening : Use COMSOL Multiphysics with AI plugins to model heat/mass transfer in batch reactors. Optimize catalyst loading (e.g., Pd/C, 5–10 mol%) and solvent polarity (logP > 2.5) .
- DoE (Design of Experiments) : Apply JMP Pro to generate a 3³ factorial design varying temperature (60–100°C), pressure (1–3 atm), and stirring rate (200–600 rpm). Validate with ANOVA .
- Real-Time Adjustment : Implement machine learning (TensorFlow) for feedback loops using inline FTIR data to adjust reagent addition rates dynamically .
(Basic) What in vitro assays are suitable for preliminary assessment of kinase inhibition?
Methodological Answer:
- Kinase Profiling : Use ADP-Glo™ Kinase Assay (Promega) against a panel of 50 kinases (e.g., EGFR, BRAF V600E) at 1 µM compound concentration. Prioritize targets with >70% inhibition .
- Dose-Response Validation : For hits, repeat with 10-dose IC₅₀ curves (1 nM–100 µM) in triplicate. Fit data using GraphPad Prism (sigmoidal 4PL model) .
- Selectivity Index : Calculate ratio of IC₅₀ values for primary vs. nearest off-target kinase (e.g., EGFR vs. HER2) .
(Advanced) What strategies mitigate racemization during synthesis of chiral centers in this compound?
Methodological Answer:
- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL derivatives during pyrrolidine ring formation to enforce enantiomeric control .
- Low-Temperature Conditions : Conduct coupling steps (e.g., amide bond formation) at –20°C in THF to minimize epimerization .
- Analytical Chiral HPLC : Confirm enantiopurity (>99% ee) using Chiralpak IA-3 column (hexane/isopropanol, 1.0 mL/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
